molecular formula C9H9NO5 B1593638 2,3-Dimethoxy-5-nitrobenzaldehyde CAS No. 6324-49-8

2,3-Dimethoxy-5-nitrobenzaldehyde

Cat. No. B1593638
Key on ui cas rn: 6324-49-8
M. Wt: 211.17 g/mol
InChI Key: KYKNZENWQXJPCA-UHFFFAOYSA-N
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Patent
US05389653

Procedure details

10.0 g of 2,3-dimethoxy-5-nitrobenzaldehyde are treated with 50 ml of glacial acetic acid and 50 ml of constant-boiling hydrobromic acid and held at the reflux temperature for 7 hours. After treatment with ice the separated precipitate is filtered under suction, washed with water and taken up in ethyl acetate. The organic phase is dried over sodium sulfate and evaporated. The crude product obtained is filtered over silica gel with ethyl acetate. After crystallization from ethyl acetate/hexane there is obtained 2,3-dihydroxy-5-nitro-benzaldehyde in the form of brownish crystals of m.p. 226°-228°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:10]([O:11]C)=[CH:9][C:8]([N+:13]([O-:15])=[O:14])=[CH:7][C:4]=1[CH:5]=[O:6].Br>C(O)(=O)C>[OH:2][C:3]1[C:10]([OH:11])=[CH:9][C:8]([N+:13]([O-:15])=[O:14])=[CH:7][C:4]=1[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1OC)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After treatment with ice the separated precipitate is filtered under suction
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product obtained
FILTRATION
Type
FILTRATION
Details
is filtered over silica gel with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After crystallization from ethyl acetate/hexane there

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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